molecular formula C11H13N3O B7628914 N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide

Cat. No. B7628914
M. Wt: 203.24 g/mol
InChI Key: BNFOMWAJKODIMW-UHFFFAOYSA-N
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Description

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide, also known as IQ or 2-Amino-3-methylimidazo[4,5-f]quinoline, is a heterocyclic aromatic amine that is produced during the cooking of meat at high temperatures. It is classified as a mutagen and a carcinogen, and has been linked to the development of several types of cancer, including colorectal, pancreatic, and breast cancer. Despite its harmful effects, IQ has been widely used in scientific research to study the mechanisms of carcinogenesis and to develop new cancer therapies.

Mechanism of Action

The mechanism of action of N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide involves the formation of reactive metabolites that can interact with DNA and other cellular macromolecules. N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide is metabolized by cytochrome P450 enzymes in the liver to form several reactive intermediates, including 2-hydroxyamino-3-methylimidazo[4,5-f]quinoline (N-OH-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide) and 2,3-dihydroxy-3-methylimidazo[4,5-f]quinoline (N-OH-MeN-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide). These metabolites can undergo further oxidation and conjugation reactions to form DNA adducts and other reactive species.
Biochemical and Physiological Effects
N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide has been shown to induce a variety of biochemical and physiological effects in cells and tissues. It can cause oxidative stress and inflammation, leading to DNA damage and cell death. N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide has also been shown to disrupt cellular signaling pathways, including those involved in apoptosis and cell cycle regulation. In addition, N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide can affect the expression of genes involved in metabolism, detoxification, and DNA repair, leading to altered cellular function and increased susceptibility to carcinogenesis.

Advantages and Limitations for Lab Experiments

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide has several advantages as a model compound for studying carcinogenesis. It is a potent mutagen that can induce DNA damage and promote the growth of cancer cells. It is also relatively stable and easy to synthesize in the laboratory. However, there are also limitations to using N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide in lab experiments. It is highly toxic and can pose a health hazard to researchers if not handled properly. In addition, its mutagenic and carcinogenic properties make it unsuitable for use in human studies.

Future Directions

There are several future directions for research on N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide and its role in carcinogenesis. One area of focus is on developing new cancer therapies that target the mechanisms of action of N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide and other heterocyclic aromatic amines. Another area of research is on identifying dietary and lifestyle factors that can reduce the formation and exposure to N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide and other carcinogenic compounds in food. Finally, there is a need for further research on the genetic and epigenetic factors that influence susceptibility to carcinogenesis and the role of N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide in cancer development.

Synthesis Methods

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide can be synthesized in the laboratory by heating creatinine, a natural compound found in muscle tissue, with glyoxal or methylglyoxal in the presence of an acid catalyst. The resulting mixture undergoes cyclization and dehydration reactions to form N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide. The purity of the synthesized N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide can be verified using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Scientific Research Applications

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide has been extensively studied in scientific research as a model compound for understanding the mechanisms of carcinogenesis. It is a potent mutagen that can induce DNA damage, including adduct formation and strand breaks, leading to mutations and chromosomal aberrations. N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide has also been shown to activate oncogenes and suppress tumor suppressor genes, promoting the growth and proliferation of cancer cells.

properties

IUPAC Name

N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-4-3-5-14-7-10(13-11(8)14)6-12-9(2)15/h3-5,7H,6H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFOMWAJKODIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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